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Compound of Interest

Compound Name: 2,2-Dimethylpropiophenone

Cat. No.: B1678491

An In-Depth Technical Guide to 2,2-Dimethylpropiophenone

Introduction

2,2-Dimethylpropiophenone, also known by its synonyms pivalophenone and tert-butyl
phenyl ketone, is an aromatic ketone with the chemical formula C11H140.[1][2] It is a colorless
liquid at room temperature, characterized by a sweet odor.[3] This compound serves as a
valuable building block in organic synthesis and its structural motif, the tert-butyl phenyl ketone
group, is of significant interest in medicinal chemistry and drug development. The sterically
hindered tert-butyl group imparts unique properties to molecules, influencing their metabolic
stability, receptor binding affinity, and overall pharmacological profile.[4][5][6]

This technical guide provides a comprehensive overview of 2,2-dimethylpropiophenone,
detailing its chemical and physical properties, spectroscopic data, synthesis and analysis
protocols, and its applications in research. The information is tailored for researchers,
scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of 2,2-dimethylpropiophenone are summarized in the following
tables, providing a consolidated resource for laboratory and research applications.

Table 1.1: Identifiers and Nomenclature
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Identifier Value
IUPAC Name 2,2-dimethyl-1-phenylpropan-1-one[7]
Pivalophenone, tert-Butyl phenyl ketone, 2,2-
Synonyms )
Dimethyl-1-phenyl-1-propanone[1][2][7][8]
CAS Number 938-16-9[1][8][9]

Molecular Formula

C11H14O[1][2][7]

Molecular Weight

162.23 g/mol [1][7][8][9]

InChl Key

OECPUBRNDKXFDX-UHFFFAQYSA-NI9]

Canonical SMILES

CC(C)(C)C(=0)C1=CC=CC=C1[7]

EC Number

213-338-0[7][8][9]

ble 1.2: Physical and Chemical .

Property Value Source
Appearance Liquid [9]

Boiling Point 219-222 °C (lit.) [1][9][10]
Density 0.97 g/mL at 25 °C (lit.) [1][97[10]
Refractive Index (n20/D) 1.508 (lit.) [11197[10]

Flash Point 87 °C (188.6 °F) - closed cup [9]
Water Solubility Not miscible [1][10]
LogP (Octanol/Water) 3.00 [2]

Table 1.3: Spectroscopic Data
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Technique Data
Consistent with a structure containing a
1H NMR monosubstituted benzene ring and a tert-butyl
group.
Expected signals include those for the carbonyl
13C NMR carbon, the tert-butyl quaternary and methyl

carbons, and the aromatic carbons.[7]

Infrared (IR) Spectroscopy

Key absorptions include C=0 stretching for the
ketone, C-H stretching for the aromatic and

aliphatic groups, and C-C skeletal vibrations.[7]

Mass Spectrometry (MS)

Molecular ion peak (M+) expected at m/z =
162.23.

Kovats Retention Index

1233 (Standard non-polar)[7]

Table 1.4: Safety and Hazard Information

Category

Information

GHS Pictogram

GHSO07 (Exclamation mark)

Signal Word

Warning[9]

Hazard Statements

H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause

respiratory irritation)[7][9]

Precautionary Statements

P261, P264, P271, P280, P302+P352,
P305+P351+P338[9]

Hazard Classifications

Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[7][9]

Target Organs

Respiratory system[9]

Synthesis and Analysis Protocols

Detailed methodologies for the synthesis and analysis of 2,2-dimethylpropiophenone are

crucial for its application in research and development.
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Synthesis Protocols

Protocol 2.1.1: Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for preparing aryl ketones.[3] This protocol

outlines the synthesis of 2,2-dimethylpropiophenone from benzene and pivaloyl chloride.

Methodology:

Setup: A dry, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a
reflux condenser connected to a gas outlet to vent HCI.

Reactant Charging: Anhydrous aluminum chloride (AICIs, 1.1 equivalents) is suspended in an
excess of dry benzene, which serves as both reactant and solvent. The suspension is cooled
in an ice bath.

Acylation: Pivaloyl chloride (1.0 equivalent) is added dropwise from the dropping funnel to
the stirred suspension over 30 minutes. The reaction is exothermic.

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature
and then heated to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.

Quenching: The reaction mixture is cooled and then carefully poured onto crushed ice
containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

Workup: The organic layer is separated. The aqueous layer is extracted twice with a suitable
solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed
with dilute NaOH solution, then with brine, and finally dried over anhydrous magnesium
sulfate.

Purification: The solvent is removed by rotary evaporation, and the crude product is purified
by vacuum distillation to yield pure 2,2-dimethylpropiophenone.
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Synthesis via Friedel-Crafts Acylation
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Caption: Workflow for Friedel-Crafts synthesis.

Protocol 2.1.2: Synthesis via Cuprate Reagent

This method utilizes an organocuprate reagent to couple benzoyl chloride with a tert-butyl
group.[11]
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Methodology:
o Cuprate Formation:

o A solution of lithium thiophenoxide is prepared by reacting thiophenol with n-butyllithium in
anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

o This solution is added to a slurry of copper(l) iodide in THF at low temperature (e.g., -65
°C) to form the phenylthio(tert-butyl)cuprate reagent.[11]

e Reaction:

o A solution of freshly distilled benzoyl chloride (1.0 equivalent) in anhydrous THF is added
dropwise to the cold cuprate reagent solution.[11]

o The resulting mixture is stirred at -65 °C for approximately 20-30 minutes.[11]
» Quenching: The reaction is quenched by the addition of anhydrous methanol.[11]

o Workup: The reaction mixture is warmed to room temperature and poured into a saturated
agueous solution of ammonium chloride. The product is extracted with an organic solvent,
and the combined organic layers are washed and dried.[11]

 Purification: The solvent is evaporated, and the residue is purified, typically by
chromatography or vacuum distillation, to obtain the final product.
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Synthesis via Cuprate Reagent
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Strategic Roles of the Tert-Butyl Group in Drug Design
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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